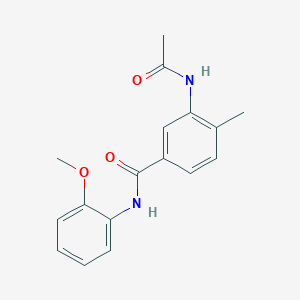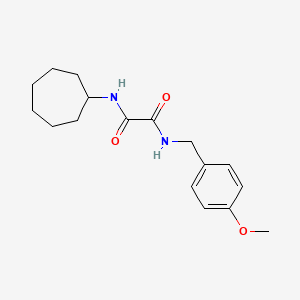
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CDPI3, is a synthetic compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the NF-κB pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs). In neurons, this compound has been shown to protect against oxidative stress and apoptosis by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
実験室実験の利点と制限
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using a range of assays. This compound also has a relatively low toxicity profile, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is relatively insoluble in water, which can limit its bioavailability. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on improving the bioavailability and pharmacokinetics of this compound to enhance its therapeutic potential.
合成法
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the condensation reaction of 4-chlorobenzaldehyde, 2,4-diethoxybenzaldehyde, and barbituric acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific research fields. It has shown promising results as an anticancer agent, an antiviral agent, and a neuroprotective agent. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In antiviral research, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-16-10-5-13(18(12-16)29-4-2)11-17-19(25)23-21(27)24(20(17)26)15-8-6-14(22)7-9-15/h5-12H,3-4H2,1-2H3,(H,23,25,27)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDVGNFCIFLTB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine](/img/structure/B5025775.png)
![1-phenyl-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5025780.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5025785.png)
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5025791.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5025805.png)
![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5025806.png)
![4-[(4-bromobenzyl)oxy]-3-chlorobenzonitrile](/img/structure/B5025818.png)